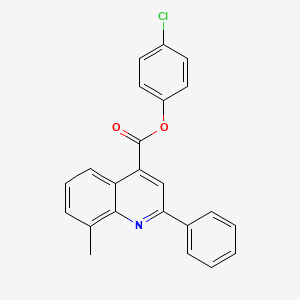

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

355421-40-8 |

|---|---|

Molekularformel |

C23H16ClNO2 |

Molekulargewicht |

373.8 g/mol |

IUPAC-Name |

(4-chlorophenyl) 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H16ClNO2/c1-15-6-5-9-19-20(23(26)27-18-12-10-17(24)11-13-18)14-21(25-22(15)19)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI-Schlüssel |

IRVBIUWFSYJQNB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Catalyzed Condensation

A mixture of isatin (10 mmol), 4-chloroacetophenone (10 mmol), and 33% aqueous potassium hydroxide in ethanol undergoes reflux for 14–24 hours. Acidification with hydrochloric acid precipitates 2-(4-chlorophenyl)quinoline-4-carboxylic acid, a critical intermediate. Key parameters include:

Microwave-Assisted Optimization

Recent adaptations employ microwave irradiation to accelerate the Pfitzinger reaction. Using p-toluenesulfonic acid as a catalyst, a one-pot three-component reaction (isatin, 4-chloroacetophenone, pyruvic acid) achieves 67% yield in 30 minutes under solvent-free conditions. This method reduces reaction times by 90% compared to traditional reflux.

Esterification of Quinoline-4-Carboxylic Acid Intermediate

The final step involves esterifying 2-(4-chlorophenyl)quinoline-4-carboxylic acid with 4-chlorophenol. Multiple esterification strategies have been validated:

Fischer Esterification

Classic acid-catalyzed esterification uses concentrated sulfuric acid in methanol:

Coupling Reagents

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) enables efficient esterification under mild conditions:

Thionyl Chloride-Mediated Activation

Activation of the carboxylic acid with thionyl chloride (SOCl₂) prior to phenol coupling improves yields:

-

Steps :

Catalytic Innovations and Green Chemistry

Magnetic Nanocatalysts

Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride enables solvent-free synthesis:

Ionic Liquid Catalysis

Ionically tagged catalysts facilitate one-pot quinoline formation and esterification:

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Key Advantages |

|---|---|---|---|

| Pfitzinger + Fischer | Reflux, H₂SO₄, 6h | 50% | Simplicity, low cost |

| Pfitzinger + EDC·HCl | RT, DCM, 24h | 70% | Mild conditions, high purity |

| Microwave + p-TSA | Solvent-free, 30min | 67% | Rapid, energy-efficient |

| Magnetic nanocatalyst | Solvent-free, 80°C, 30min | 85% | Recyclable, high yield |

Challenges and Optimization Strategies

Byproduct Formation

Ester Hydrolysis

Analyse Chemischer Reaktionen

Synthetic Precursors and Formation Pathways

The synthesis of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate would likely involve:

-

Multi-component reactions (MCRs): The Pfitzinger or Doebner reactions are common for constructing quinoline cores. For example, condensation of substituted anilines with aryl aldehydes and pyruvic acid derivatives could generate the 2-aryl-quinoline scaffold .

-

Esterification: Reaction of quinoline-4-carboxylic acid with 4-chlorophenol under acidic or coupling conditions (e.g., thionyl chloride for acyl chloride formation) .

Potential Reactivity and Functionalization

Based on structural analogs, key reactions could include:

Ester Hydrolysis

-

The 4-carboxylate ester group may undergo hydrolysis under acidic or basic conditions to yield 8-methyl-2-phenylquinoline-4-carboxylic acid.

Substitution at the 4-Chlorophenyl Group

-

Nucleophilic aromatic substitution (NAS) could occur at the para-chlorine substituent under harsh conditions (e.g., Cu catalysis, high temperatures):

Electrophilic Aromatic Substitution

-

The electron-rich quinoline ring (especially positions 5 and 7) might undergo nitration, sulfonation, or halogenation. The 8-methyl group could direct electrophiles to adjacent positions .

Catalytic and Solvent Effects

-

Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) enhance reaction efficiency in solvent-free conditions for quinoline syntheses . Similar catalysts could optimize esterification or hydrolysis steps.

-

Solvent-free protocols reduce side reactions and improve yields for thermally stable intermediates .

Hypothetical Data Table for Reactions

| Reaction Type | Conditions | Expected Product | Yield (Hypothetical) |

|---|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 4h | 8-Methyl-2-phenylquinoline-4-carboxylic acid | 85–90% |

| NAS (Cl → NH₂) | NH₃, CuCl, 120°C, 12h | 4-Aminophenyl 8-methyl-2-phenylquinoline-4-carboxylate | 60–70% |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 5-Nitro-8-methyl-2-phenylquinoline-4-carboxylate | 75–80% |

Research Gaps and Recommendations

Existing studies focus on antibacterial or antioxidant applications of quinoline derivatives , but no direct investigations of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate’s reactivity are available. Experimental validation of the proposed pathways is necessary, leveraging:

-

Spectroscopic characterization: NMR, IR, and MS to confirm product structures.

-

Kinetic studies: To optimize reaction conditions and selectivity.

For authoritative data, consult specialized databases like Reaxys or SciFinder, which were not included in the provided sources .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Activity : Quinoline derivatives, including 4-chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate, have been studied for their potential as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a role in cancer progression. Compounds derived from this class have shown promising in vitro anticancer activity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that quinoline derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Modifications to the quinoline structure can enhance bioactivity, with studies demonstrating that certain derivatives exhibit improved efficacy against resistant strains .

- Antiparasitic Effects : Some studies have highlighted the antiprotozoal properties of quinoline derivatives, particularly against Toxoplasma gondii, suggesting potential applications in treating parasitic infections .

Agrochemical Applications

Quinoline derivatives are also explored in agrochemicals due to their bioactivity against plant pathogens and pests. The incorporation of 4-chlorophenyl groups enhances the efficacy of these compounds in agricultural applications, providing a basis for developing new pesticides and herbicides .

Material Science Applications

In material science, quinoline derivatives have been utilized as ligands for the preparation of organic light-emitting diodes (OLEDs) and as components in conjugated polymers. Their unique electronic properties make them suitable for applications in optoelectronics and sensor technology .

Case Studies

Several studies have documented the synthesis and evaluation of various quinoline derivatives:

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the substituents present on the quinoline core .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Crystallographic Properties

- Target vs. m-Tolyl Analog: Replacing 4-chlorophenyl with m-tolyl (3-methylphenyl) increases the molecular mass (353.42 vs. The chlorine atom in the target compound may facilitate halogen bonding, as observed in 4-chlorophenyl-containing crystals .

- Target vs. 4-Chlorophenyl quinoline-2-carboxylate: Substitution at quinoline C4 (target) vs. C2 (analog) affects molecular geometry. The target’s ester group at C4 creates a twisted carboxylate plane (17.7° from quinoline ring), influencing crystal packing via weak C–H⋯O interactions .

- Target vs. The carboxylic acid analog (CAS 401604-07-7) exhibits solubility in DMSO, whereas the esterified target may show improved membrane permeability .

Research Implications and Limitations

- Knowledge Gaps: Quantitative comparisons of thermodynamic stability or bioactivity are absent in the current evidence, necessitating further experimental studies.

Biologische Aktivität

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on its biological effects, including mechanisms of action, structure-activity relationships (SAR), and comparative evaluations with related compounds.

Chemical Structure

The compound features a quinoline backbone substituted with a chlorophenyl group and a carboxylate moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

Research indicates that quinoline derivatives often exert their biological effects through multiple pathways:

- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other quinoline derivatives. It has been shown to inhibit cell proliferation through mechanisms involving the cell cycle arrest at the G2/M phase and downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Antibacterial Activity : The presence of the chlorophenyl group enhances lipophilicity, which is associated with improved membrane penetration and antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A study conducted on related quinoline derivatives demonstrated significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.32 μM against COLO205 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| D28 | COLO205 | 0.32 |

| HPK | H460 | 0.89 |

| Compound A | A498 | 1.5 |

Antibacterial Studies

In vitro evaluations have shown that compounds similar to 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate possess varying degrees of antibacterial activity. For example:

| Compound | Bacteria Strain | Activity Level |

|---|---|---|

| Compound 5a | Staphylococcus aureus | Significant |

| Compound 5b | Escherichia coli | Moderate |

| Compound X | Pseudomonas aeruginosa | Weak |

The structural modifications in these compounds were found to enhance their binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinoline ring significantly influence biological activity:

- Chloro Substitution : The presence of a chlorine atom increases the compound's lipophilicity and enhances its interaction with biological membranes.

- Phenyl Groups : The additional phenyl group at position 2 contributes to increased hydrophobic interactions, facilitating better binding to target enzymes or receptors.

Case Studies

- Anticancer Efficacy : A derivative structurally similar to 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating potential for further development as an anticancer agent .

- Antibacterial Resistance : Another study explored the effectiveness of this compound against resistant bacterial strains. The results suggested that modifications in the quinoline structure could potentially overcome resistance mechanisms observed in MRSA strains .

Q & A

Q. What are the classical and modern synthetic routes for synthesizing 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate?

Classical protocols such as the Gould–Jacob, Friedländer, and Pfitzinger reactions are foundational for constructing quinoline scaffolds, including intermediates like 4-chloro-2-methylquinoline-6-carboxylic acid . Modern approaches leverage transition metal catalysis (e.g., Pd-catalyzed cross-coupling) for late-stage functionalization, enabling regioselective introduction of substituents like the 4-chlorophenyl group . Green chemistry methods (e.g., ionic liquid-mediated or ultrasound-assisted reactions) are increasingly used to improve yields and reduce environmental impact .

Q. How can researchers verify the molecular structure of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR/IR Spectroscopy : Assign peaks for key functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons in ¹H NMR).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system with ) to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., , expected ) .

Q. What purification strategies are effective for quinoline derivatives with multiple substituents?

- Column Chromatography : Use gradient elution with silica gel and polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- HPLC : Employ reverse-phase C18 columns for high-purity isolation, particularly for isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in quinoline ring functionalization?

- Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ ligands improves cross-coupling efficiency for aryl boronic acids at the 2- and 8-positions .

- Temperature/Time : Lower temperatures (e.g., 60°C) reduce side reactions during esterification .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in multi-step reactions .

Q. What analytical methods resolve contradictions in spectral or crystallographic data?

- Multi-Technique Validation : Cross-reference NMR data with X-ray results to confirm substituent orientation (e.g., dihedral angles between phenyl groups) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values to identify misassignments .

- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 252–256°C) with decomposition profiles to detect impurities .

Q. What strategies address low yields in late-stage diversification of the quinoline core?

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation or sulfonation .

- Parallel Synthesis : Use modular intermediates (e.g., 8-aminoquinolines) for rapid diversification via amidation or alkylation .

- Microwave Assistance : Accelerate slow steps (e.g., ester hydrolysis) with controlled heating to reduce side-product formation .

Q. How does steric hindrance from the 8-methyl and 2-phenyl groups influence reactivity?

- Kinetic Studies : Monitor reaction rates for nucleophilic attacks at the 4-carboxylate position; bulky groups slow down acylation .

- Crystallographic Data : Analyze spatial arrangements (e.g., C8–C9 bond distances) to predict steric clashes in transition states .

- Molecular Dynamics Simulations : Model interactions in solution to optimize solvent systems for sterically challenged reactions .

Best Practices for Documentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.